molecular formula C10H11FN2S B2426719 1-(5-Fluorobenzo[d]thiazol-2-yl)-N,N-dimethylmethanamine CAS No. 400074-42-2

1-(5-Fluorobenzo[d]thiazol-2-yl)-N,N-dimethylmethanamine

Cat. No.: B2426719
CAS No.: 400074-42-2
M. Wt: 210.27
InChI Key: QTLRRNVACXJGLB-UHFFFAOYSA-N
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Description

1-(5-Fluorobenzo[d]thiazol-2-yl)-N,N-dimethylmethanamine is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. The presence of the fluorine atom at the 5th position of the benzothiazole ring enhances the compound’s chemical properties and potential biological activities.

Properties

IUPAC Name

1-(5-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2S/c1-13(2)6-10-12-8-5-7(11)3-4-9(8)14-10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLRRNVACXJGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC2=C(S1)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluorobenzo[d]thiazol-2-yl)-N,N-dimethylmethanamine typically involves the condensation of 2-aminobenzenethiol with fluorinated aldehydes or ketones, followed by cyclization. Common synthetic methods include:

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs scalable methods such as:

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-(5-Fluorobenzo[d]thiazol-2-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . Molecular docking studies have shown that it can bind to proteins involved in disease pathways, enhancing its therapeutic potential .

Biological Activity

1-(5-Fluorobenzo[d]thiazol-2-yl)-N,N-dimethylmethanamine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. The structure of this compound incorporates a fluorobenzothiazole moiety, which has been associated with various pharmacological effects, including anticancer properties.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C10H10FN3S
  • Molecular Weight : Approximately 225.27 g/mol

Anticancer Properties

Recent studies have highlighted the efficacy of benzothiazole derivatives as potential anticancer agents. For instance, compounds similar to this compound have demonstrated significant inhibition of cancer cell proliferation and migration in various in vitro models.

  • Case Study : A study evaluating benzothiazole derivatives reported that certain compounds significantly inhibited the proliferation of A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. The active compound in this study exhibited IC50 values comparable to established anticancer drugs .

The mechanism through which benzothiazole derivatives exert their anticancer effects often involves the modulation of key signaling pathways associated with tumor growth and metastasis.

  • FOXM1 Inhibition : One notable pathway is the inhibition of the FOXM1 transcription factor, which is overexpressed in many cancers. Inhibitors targeting FOXM1 have shown promise in reducing tumor growth and enhancing apoptosis in cancer cells . The compound's structural features may enhance its binding affinity to FOXM1, leading to improved therapeutic outcomes.

Other Biological Activities

In addition to anticancer effects, benzothiazole derivatives are known for their diverse biological activities, including:

  • Anti-inflammatory Effects : Some derivatives have been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating a potential role in treating inflammatory diseases .
  • Neuroprotective Activity : Research suggests that certain benzothiazole compounds may protect neuronal cells from oxidative stress, making them candidates for neurodegenerative disease therapies .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation (A431, A549)
FOXM1 InhibitionTargeting FOXM1 reduces tumor growth
Anti-inflammatoryDecreased IL-6 and TNF-α levels
NeuroprotectiveProtection against oxidative stress

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